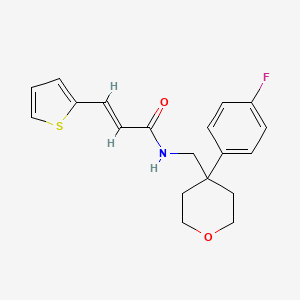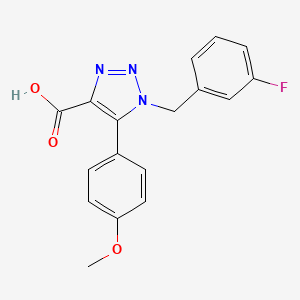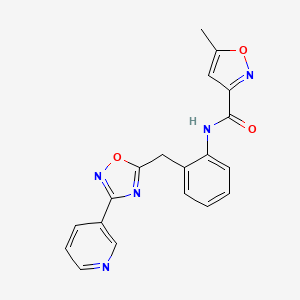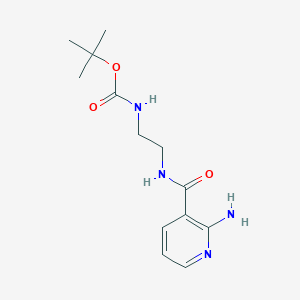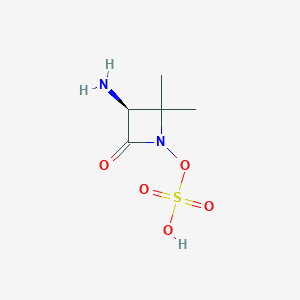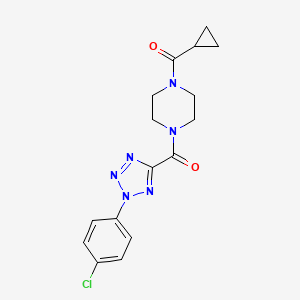
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule featuring a tetrazole ring, a chlorophenyl group, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Chlorophenyl Group:
Formation of the Piperazine Derivative: The piperazine moiety is synthesized separately, typically through the reaction of piperazine with cyclopropanecarbonyl chloride.
Coupling Reaction: The final step involves coupling the tetrazole-chlorophenyl intermediate with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tetrazole ring or the carbonyl group, potentially leading to ring opening or alcohol formation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives or ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the behavior of tetrazole and piperazine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial agent. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine
In medicinal chemistry, (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is explored for its anticancer properties. Studies have shown that similar compounds can inhibit the growth of cancer cells by interfering with specific molecular pathways .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, particularly those targeting resistant bacterial strains or specific cancer types.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor proteins. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone: can be compared to other tetrazole-containing compounds like and , which are used as antihypertensive agents.
Piperazine derivatives: such as and are also similar, known for their antihistamine properties.
Uniqueness
What sets This compound apart is its combined structural features, which may confer unique biological activities not seen in simpler analogs. Its potential for dual antimicrobial and anticancer activity makes it a promising candidate for further research .
特性
IUPAC Name |
[4-[2-(4-chlorophenyl)tetrazole-5-carbonyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c17-12-3-5-13(6-4-12)23-19-14(18-20-23)16(25)22-9-7-21(8-10-22)15(24)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRSZBDHAPPUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
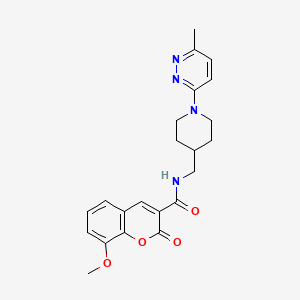
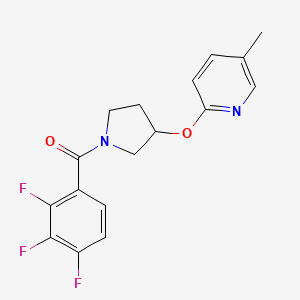
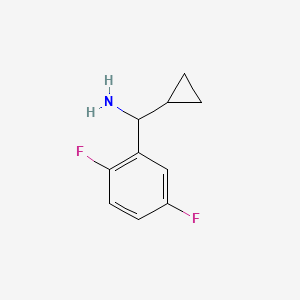
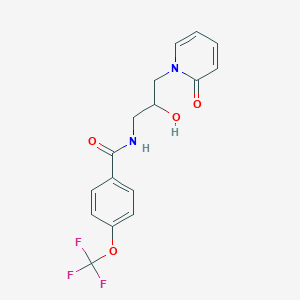
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)
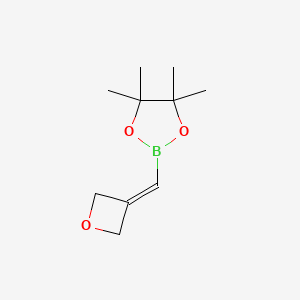
![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)
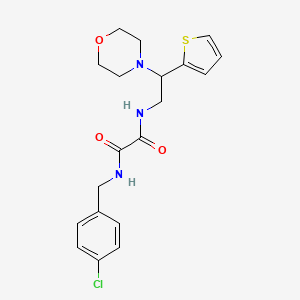
![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)
